![molecular formula C28H23N5O2S2 B15029789 (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-25-1](/img/structure/B15029789.png)
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo-triazole core, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, thiazolo-triazole compounds, and thiophene-containing molecules. Examples include:
- (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Biological Activity
The compound (5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Biological Activity Overview
Research indicates that derivatives of pyrazole and thiazole compounds often exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have reported that pyrazole-thiazole derivatives possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have shown efficacy against Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. Some studies suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Compounds featuring thiazole rings are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Research Findings
Recent studies have synthesized various derivatives based on the core structure of pyrazoles and thiazoles. For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and evaluated for their antimicrobial activity . The results indicated that certain compounds exhibited significant zones of inhibition against bacterial strains.
Case Studies
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Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized derivatives against E. coli and P. mirabilis. The results showed that some compounds had a minimum inhibitory concentration (MIC) as low as 31.25 μg/mL, indicating strong antibacterial potential .
Compound MIC (μg/mL) Target Bacteria 10a 62.5 E. coli 10b 31.25 P. mirabilis 10c 125 S. aureus - Anticancer Activity : Another study highlighted the anticancer effects of similar pyrazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction .
Q & A
Q. What are the common synthetic strategies for constructing the pyrazole-triazole-thiazole hybrid core of this compound?
Basic Answer : The core structure is typically synthesized via multi-step condensation and cyclization reactions. For example, pyrazole precursors are generated through hydrazine-mediated cyclocondensation of α,β-unsaturated ketones, followed by triazole formation using reagents like phosphorus oxychloride. Thiazole rings are introduced via thiolation or sulfurization steps .
Advanced Answer : Optimizing regioselectivity in triazole-thiazole fusion requires controlled reaction conditions. In heterocyclic systems, phosphorus oxychloride or POCl₃ is used to promote cyclization at specific positions, while protecting groups (e.g., isobutoxy) are introduced early to avoid side reactions. Solvent systems like PEG-400 with Bleaching Earth Clay catalysis enhance yields in thioether linkages .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Basic Answer : Standard spectroscopic techniques include:
- ¹H/¹³C NMR : To verify aromatic proton environments (e.g., thienyl vs. phenyl signals).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
Advanced Answer : For complex stereochemistry (e.g., Z-configuration of the methylene group), X-ray crystallography is critical. Single-crystal XRD resolves spatial orientation, while high-resolution mass spectrometry (HRMS) validates molecular mass. HPLC purity assessments (>95%) ensure no residual intermediates remain .
Q. What computational methods predict the biological activity of this compound?
Basic Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), predicting antifungal potential by analyzing binding affinities to the enzyme's active site .
Advanced Answer : Advanced simulations (MD, QM/MM) assess dynamic binding stability over time. Free energy perturbation (FEP) calculations quantify substituent effects (e.g., isobutoxy vs. methoxy) on binding potency. Validation via in vitro enzyme inhibition assays correlates computational predictions with experimental IC₅₀ values .
Q. How is the antifungal activity of this compound evaluated experimentally?
Basic Answer : Standard microdilution assays (CLSI M27/M38 protocols) determine minimum inhibitory concentrations (MICs) against Candida or Aspergillus strains. Growth inhibition is measured spectrophotometrically at 600 nm .
Advanced Answer : Target-specific assays (e.g., lanosterol 14-α-demethylase inhibition) use UV-Vis spectroscopy to monitor ergosterol depletion. Synergistic studies with fluconazole and resistance profiling (e.g., CYP51A mutations) refine mechanistic understanding .
Q. What justifies the incorporation of thienyl and isobutoxyphenyl groups in the molecular design?
Basic Answer : The thienyl group enhances π-π stacking with aromatic residues in target enzymes, while the isobutoxyphenyl moiety improves lipophilicity and membrane permeability .
Advanced Answer : Thienyl’s electron-rich sulfur atom facilitates charge-transfer interactions, stabilizing ligand-enzyme complexes. Isobutoxy’s branched alkyl chain reduces metabolic degradation (vs. linear alkoxy groups) by cytochrome P450 enzymes, prolonging half-life in vivo .
Q. How can solubility and stability challenges be addressed during formulation?
Basic Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin complexation to enhance aqueous solubility. Storage at -20°C under inert gas (N₂/Ar) prevents oxidation of thione groups .
Advanced Answer : Prodrug strategies (e.g., esterification of the thione) improve bioavailability. Nanoencapsulation in liposomes or polymeric nanoparticles (PLGA) enhances stability in physiological conditions .
Q. What substituent modifications are explored to improve structure-activity relationships (SAR)?
Basic Answer : Systematic variation of aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) identifies electron-withdrawing/donating effects on activity. Methylation at pyrazole N1 optimizes steric bulk .
Advanced Answer : Quantitative SAR (QSAR) models using Hammett constants or Topomer CoMFA guide rational design. Halogenation (Cl, F) at specific positions enhances target affinity but requires toxicity screening .
Q. How is regioselectivity controlled during triazole-thiazole ring fusion?
Advanced Answer : Temperature-controlled cyclization (70–80°C) and catalysts (e.g., CuI for "click" chemistry) direct triazole formation to the 1,2,4-position. Solvent polarity (THF vs. DMF) influences reaction kinetics, favoring 5-membered over 6-membered transition states .
Properties
CAS No. |
623935-25-1 |
---|---|
Molecular Formula |
C28H23N5O2S2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C28H23N5O2S2/c1-18(2)17-35-22-12-10-19(11-13-22)25-20(16-32(30-25)21-7-4-3-5-8-21)15-24-27(34)33-28(37-24)29-26(31-33)23-9-6-14-36-23/h3-16,18H,17H2,1-2H3/b24-15- |
InChI Key |
RVQIZEUDGTUJPA-IWIPYMOSSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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